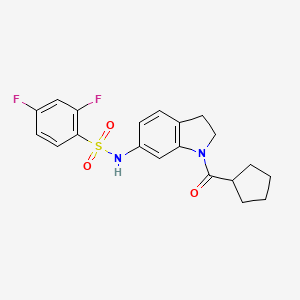

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O3S/c21-15-6-8-19(17(22)11-15)28(26,27)23-16-7-5-13-9-10-24(18(13)12-16)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHAXNRNNYKBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps:

-

Formation of the Indoline Core: : The indoline core can be synthesized through the reduction of indole derivatives. This step often employs catalytic hydrogenation or other reducing agents such as sodium borohydride.

-

Cyclopentanecarbonylation: : The introduction of the cyclopentanecarbonyl group is achieved through acylation reactions. This can be done using cyclopentanecarbonyl chloride in the presence of a base like pyridine or triethylamine.

-

Sulfonamide Formation: : The final step involves the sulfonylation of the indoline derivative with 2,4-difluorobenzenesulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

-

Reduction: : Reduction reactions can further modify the cyclopentanecarbonyl group or the sulfonamide functionality, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

Oxidation Products: Indole derivatives with various oxidation states.

Reduction Products: Reduced forms of the cyclopentanecarbonyl and sulfonamide groups.

Substitution Products: Aromatic compounds with different substituents on the benzene ring.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.

- Binding Affinity Studies : Interaction studies have revealed that this compound binds effectively to certain biological targets, providing insights into its mechanism of action.

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in oncology.

- Pharmacological Profiling : Comprehensive profiling against various receptors has indicated that this compound could serve as a lead compound for developing new drugs targeting multiple pathways.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s indoline scaffold distinguishes it from other sulfonamide derivatives. For example:

- Compound 4r (): Features a pyrano[2,3-c]pyrazol core instead of an indoline system.

- Compound 17j (): Contains a pyrido[2,3-d]pyrimidine-methoxypyridine scaffold. While it shares the 2,4-difluorobenzenesulfonamide group, the extended heteroaromatic system may confer distinct binding modes in kinase inhibition .

Substituent Effects on Physicochemical Properties

The fluorine atoms and sulfonamide group are critical for solubility and binding:

The lower yield of 4r (60%) compared to 17j (74%) suggests synthetic challenges in coupling bulky substituents to pyrano-pyrazol cores.

Metabolic Stability

The 2,4-difluoro substitution likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4p with a 4-methoxy group in ).

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide is a novel compound that combines an indole derivative with a sulfonamide group. This unique molecular structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a cyclopentanecarbonyl group attached to an indole structure, which enhances its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O5S |

| Molecular Weight | 430.5 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide |

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions to optimize yield and purity. Typical reactions include the formation of the indole derivative followed by sulfonation and fluorination processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Preliminary studies have shown that indole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. For instance, compounds structurally related to this compound have demonstrated efficacy against several cancer cell lines in vitro.

2. Antimicrobial Activity

The sulfonamide group contributes to antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Binding affinity studies indicate interactions with specific targets such as kinases or proteases, which are crucial in various disease pathways.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study 1 : A derivative similar to this compound was tested for anticancer effects on ovarian cancer xenografts in nude mice, resulting in significant tumor growth suppression (100% inhibition) .

- Study 2 : Antimicrobial screening revealed that certain indole derivatives exhibited potent activity against C. albicans and other pathogenic bacteria compared to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes involved in cell signaling pathways.

- Cell Cycle Disruption : It may interfere with the normal cell cycle progression in cancer cells, leading to apoptosis.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide?

- Methodological Answer : Multi-step synthesis is typically required, involving:

- Step 1 : Preparation of the indoline core via cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) .

- Step 2 : Introduction of the cyclopentanecarbonyl group using cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Step 3 : Sulfonylation with 2,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Reaction yields can be improved by controlling moisture levels, using inert atmospheres (N₂/Ar), and optimizing stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR). Key signals include the sulfonamide NH (~10–12 ppm) and fluorine-coupled aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonamide (S=O, ~1350–1450 cm⁻¹) stretches .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

- Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases due to sulfonamide’s electrophilic sulfonyl group . Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) and measure activity via fluorescence quenching .

- Cell Viability Assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Dose-Response Curves : Generate IC₅₀ values using 8–12-point dilution series, replicated in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency?

- Methodological Answer : Focus on modular modifications:

- Core Modifications : Replace cyclopentanecarbonyl with other acyl groups (e.g., cyclohexanecarbonyl) to assess steric effects .

- Sulfonamide Variations : Test alternative sulfonyl groups (e.g., 3,5-difluorophenyl) to optimize target binding .

- Bioisosteric Replacement : Substitute the indoline scaffold with tetrahydroquinoline or benzothiophene derivatives to enhance metabolic stability .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with computational binding scores .

Q. What strategies resolve contradictory data between in vitro enzyme inhibition and cellular activity?

- Methodological Answer : Investigate potential confounding factors:

- Membrane Permeability : Measure logP (e.g., shake-flask method) and compare with cellular uptake via LC-MS quantification .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via HPLC .

- Orthogonal Assays : Validate enzyme inhibition using SPR (surface plasmon resonance) to confirm binding kinetics .

Q. How can target engagement be validated in complex biological systems?

- Methodological Answer : Employ chemical biology tools:

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound structure to crosslink with target proteins in live cells, followed by pull-down and LC-MS/MS identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm stabilization .

- Fluorescence Polarization : Use fluorescently labeled analogues to measure direct binding in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.